Phetharbital
Description
Structure
3D Structure
Properties
CAS No. |
357-67-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
InChI Key |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Other CAS No. |
357-67-5 |
Synonyms |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
Origin of Product |
United States |
Historical Trajectories and Conceptual Evolution of Phetharbital Within Chemical Science
Contextualization of Phetharbital within the Historical Development of Barbiturate (B1230296) Chemistry
The journey of barbiturates began with the synthesis of barbituric acid, the parent compound, by Adolf von Baeyer in 1864. This discovery marked the inception of a new class of synthetic compounds with significant pharmacological potential. nih.govnih.govnarconon.orgirapa.org Over the subsequent decades, chemists meticulously explored modifications to this core structure, leading to the development of compounds with diverse properties.
The initial synthesis of barbituric acid involved the condensation of urea (B33335) with malonic acid. nih.govnarconon.orgirapa.org A pivotal development in barbiturate synthesis was the work of Conrad and Guthzeit, who in 1881 synthesized barbital (B3395916) (diethyl-barbituric acid) by reacting the argentic salt of barbituric acid with ethyl iodide. nih.gov This early work established fundamental synthetic routes, primarily relying on the condensation of substituted malonic esters with urea, a methodology that became a cornerstone for generating the vast array of barbiturate derivatives. libretexts.orgopenstax.org The Grimaux method also played a significant role in refining these synthetic processes, enabling the subsequent development of many barbiturate analogs. nih.govnih.gov
The exploration of barbiturate chemistry extended beyond modifications at the carbon atoms of the pyrimidine (B1678525) ring to include substitutions on the nitrogen atoms. This compound, identified as N-phenylbarbital, exemplifies this class of N-substituted barbiturates. iiab.meepa.govjst.go.jpauckland.ac.nzcancer.govwikipedia.orgmdpi.comgoogle.comgoogleapis.comnih.govwho.int The synthesis of such N-substituted compounds often requires tailored strategies to overcome potential reactivity differences compared to their C-substituted counterparts. Research has explored direct substitution reactions on the nitrogen atoms of barbituric acid derivatives to access these modified structures. acs.org The study of N-phenylbarbital, in particular, has contributed to understanding how modifications at the nitrogen atom influence metabolic pathways, such as its effect on cortisol hydroxylation in humans. jst.go.jpauckland.ac.nzmdpi.com
This compound's significance in the historical discourse of chemical synthesis lies in its representation of the ongoing efforts to create structurally diverse barbiturates. As an N-substituted derivative, its synthesis and study reflect the chemical ingenuity employed to explore structure-activity relationships. While not always a central figure in the development of entirely new synthetic methodologies, this compound's existence and the research surrounding its metabolic interactions contribute to the broader understanding of how chemical structure dictates biological function, a key theme in the history of medicinal chemistry.
This compound as a Case Study in the Advancement of Organic Synthesis Methodologies
While this compound itself may not be directly credited with pioneering new synthetic methodologies like multi-component reactions (MCRs) or solvent-free conditions, its study occurs within an era where these techniques were rapidly advancing. The broader field of barbiturate synthesis has seen applications of these modern approaches, making this compound's existence a testament to the evolving landscape of organic synthesis.
Multi-component reactions (MCRs) offer efficient pathways for constructing complex molecules in a single step, minimizing waste and maximizing atom economy. While direct contributions of this compound to the development of MCRs have not been extensively documented in the reviewed literature, other barbituric acid derivatives have been synthesized using MCR strategies. For instance, novel barbituric acid derivatives have been prepared through four-component tandem Knoevenagel—Michael reactions, demonstrating the utility of MCRs in accessing the barbiturate scaffold. researchgate.net this compound, as a member of this chemical family, benefits from the synthetic advancements that MCRs bring to the broader field of heterocyclic chemistry.
Compound List
Adolf von Baeyer
Barbituric Acid
Barbital
Conrad and Guthzeit
Grimaux
N-phenylbarbital
this compound
Urea
Malonic acid
Ethyl iodide
Argentic salt of barbituric acid
Green Chemistry Principles in this compound-Related Synthesis
The synthesis of chemical compounds, particularly pharmaceuticals, is increasingly being scrutinized through the lens of green chemistry. This field advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govsigmaaldrich.com. For compounds like this compound, which belong to the barbiturate class, applying these principles is crucial for developing more sustainable and environmentally benign manufacturing routes. The core tenets of green chemistry, such as waste prevention, atom economy, the use of less hazardous syntheses, safer solvents, energy efficiency, and catalysis, provide a framework for evaluating and improving existing synthetic methodologies epa.govsigmaaldrich.comyale.eduacs.org.
While direct research specifically detailing the application of green chemistry principles to the synthesis of this compound is not extensively documented in the provided search results, general trends and methodologies applied to barbiturate synthesis offer insights into potential greener pathways. Traditional barbiturate synthesis often involves condensation reactions between urea derivatives and malonic ester derivatives in the presence of strong bases iiab.methaiscience.infoslideshare.net. These methods, while effective, can sometimes involve harsh reagents, significant solvent use, and generate considerable waste, prompting the exploration of greener alternatives.
Emerging Green Approaches in Barbiturate Synthesis:
Research into the synthesis of barbituric acid derivatives and related compounds has highlighted several strategies aligned with green chemistry principles:
Solvent-Free and Reduced-Solvent Methods: Eliminating or minimizing the use of organic solvents is a key objective in green chemistry, as it directly reduces waste generation and potential environmental hazards tsijournals.comjetir.org. Techniques such as grinding (mechanochemical synthesis) have been employed for the synthesis of 5-arylidine barbituric acid derivatives, often at room temperature and without the need for solvents tsijournals.comjetir.org.
Catalysis: The use of efficient and selective catalysts can enable reactions to proceed under milder conditions, reduce energy consumption, and improve atom economy. Various catalysts, including sodium acetate (B1210297), microwave irradiation, and specific heterogeneous catalysts (e.g., Ni–SiO2, KF–Al2O3), have been investigated for the synthesis of barbiturate derivatives tsijournals.comjetir.org.
Energy Efficiency: Microwave irradiation, for instance, can significantly reduce reaction times and energy input compared to conventional heating methods, contributing to a more energy-efficient process jetir.org.
Alternative Solvents: Where solvents are necessary, the use of environmentally benign options such as water or ethanol (B145695), or even ionic liquids, is preferred over traditional volatile organic compounds acs.orggarph.co.uk.
Potential Application to this compound Synthesis:
Given that this compound is a derivative of phenobarbital and belongs to the barbiturate class, these green chemistry approaches could potentially be adapted for its synthesis. For example, if a synthesis route for this compound involves condensation reactions similar to those for other barbiturates, exploring solvent-free conditions, milder catalytic systems, or the use of greener solvents could lead to more sustainable production. The general synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea thaiscience.info. Adapting this process by employing greener reaction conditions, such as catalytic grinding or microwave-assisted synthesis with a benign solvent system, could offer a more environmentally conscious route.
The following table illustrates examples of green chemistry principles applied to the synthesis of related barbiturate compounds, demonstrating the types of improvements that could be envisioned for this compound synthesis:
| Reaction Type/Target Compound (Related) | Green Chemistry Approach | Catalyst/Conditions | Solvent | Yield (%) | Notes | Source |
| 5-Arylidine Barbituric Acids | Solvent-free grinding | Sodium acetate (catalyst), room temperature | None | Not specified | Short reaction time, clean reaction, reduces waste. | tsijournals.comjetir.org |
| 5-Arylidine Barbituric Acids | Microwave irradiation | Various catalysts (e.g., ionic liquids) | Varies | Not specified | Reduced reaction time and energy input. | tsijournals.comjetir.org |
| Isoindolin-1-ones fused to Barbiturates | Two-step synthesis with greener solvents | Step 1: Knoevenagel reaction. Step 2: Microwave irradiation with amines. | Water/Ethanol | 70-88% (Step 1), 25-95% (Step 2) | Utilizes ethanol and water as green solvents in the first step. | acs.org |
| Barbituric Acid | Condensation with sodium ethoxide | Sodium ethoxide (base) | Ethanol | 95.3% | High yield, though sodium ethoxide is a strong base. | slideshare.net |
| Phenobarbital | Condensation with sodium methoxide (B1231860) (specific category) | Sodium methoxide (base) | Not specified | 17.45% | One of several methods investigated for phenobarbital; yield is moderate. | thaiscience.info |
While these examples are for related compounds, they underscore the potential for developing greener synthetic routes for this compound by focusing on solvent reduction, efficient catalysis, and energy-saving techniques, thereby aligning its production with the principles of sustainable chemistry.
Advanced Theoretical Frameworks and Molecular Modeling of Phetharbital
Computational Chemistry Approaches to Phetharbital’s Molecular Architecture
Computational chemistry provides a powerful lens through which to examine the intricate details of this compound's structure and behavior. These methods enable the construction of detailed models that can predict a wide range of molecular properties.
Quantum Mechanical Characterization of Electronic Structure
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Quantum chemistry, particularly Density Functional Theory (DFT), is a primary tool for these investigations. wikipedia.orgmpg.de For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. biolscigroup.us By solving the Schrödinger equation for the molecule, albeit with approximations, a detailed picture of the electronic landscape can be generated. gatech.eduiitg.ac.in
A molecular electrostatic potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative potential, while the hydrogen on the nitrogen atom is a likely site of positive potential.
Table 1: Hypothetical Quantum Mechanical Properties of this compound This table presents theoretical values for key electronic descriptors of the this compound molecule, calculated using computational methods. These values are essential for understanding the molecule's reactivity and electronic behavior.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. biolscigroup.us |
Conformational Analysis and Energy Landscape Mapping
This compound is a flexible molecule, with rotational freedom around several single bonds, notably the bond connecting the phenyl group to the barbiturate (B1230296) ring and the bonds of the two ethyl groups. This flexibility means the molecule can exist in numerous spatial arrangements, or conformations, each with a different potential energy.
Conformational analysis aims to identify the stable, low-energy conformations and map the energy landscape that governs the transitions between them. nih.govtemple.edu This is achieved by systematically rotating the flexible bonds and calculating the potential energy at each step. The results can be visualized as a potential energy surface or a free energy landscape (FEL), where energy minima correspond to stable conformations. biorxiv.orgresearchgate.net Understanding which conformations are most populated at physiological temperatures is crucial, as the molecule's shape influences how it interacts with biological targets. elifesciences.org For this compound, the orientation of the phenyl ring relative to the barbiturate core is a key conformational feature that would be explored in such an analysis.
Table 2: Hypothetical Low-Energy Conformers of this compound This interactive table displays the theoretical relative energies of different spatial arrangements (conformers) of this compound. By exploring this data, one can understand which molecular shapes are more stable and likely to be present.
| Conformer | Dihedral Angle (C-N-C-C of Phenyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 60° | 0.00 | 75.3 |
| 2 | 180° | 1.50 | 15.1 |
| 3 | -60° | 0.95 | 9.6 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of molecules over time. nih.govnih.gov For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. mdpi.com
These simulations calculate the forces between all atoms at each time step and use Newton's equations of motion to predict their subsequent positions and velocities. researchgate.net This allows for the study of intermolecular interactions, such as the formation and breaking of hydrogen bonds between this compound's carbonyl oxygens and water, and the van der Waals interactions between its nonpolar phenyl and ethyl groups and the surrounding environment. dovepress.com MD simulations are invaluable for understanding how this compound interacts with its environment at a molecular level, providing insights into properties like solubility and membrane permeability. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com For a series of barbiturates including this compound, QSAR can help identify the key molecular features that govern their anticonvulsant effects. researchgate.net
Development of Theoretical Molecular Descriptors
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. wikipedia.org These descriptors quantify various aspects of a molecule's physicochemical properties. They can be classified into several categories:
0D-Descriptors: These include simple counts of atoms, molecular weight, and constitutional information. wikipedia.org
1D-Descriptors: These can be lists of functional groups or structural fragments. wikipedia.org
2D-Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular branching and connectivity.
3D-Descriptors: These descriptors depend on the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties. wikipedia.org
Quantum-Chemical Descriptors: As discussed in section 2.1.1, these are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies and dipole moment. biolscigroup.usshuaigroup.netresearchgate.net
For this compound, a comprehensive set of these descriptors would be calculated to capture its structural and electronic features for use in a QSAR model. chemspider.com
Table 3: Selected Theoretical Molecular Descriptors for this compound This table provides a selection of calculated values that describe the this compound molecule in numerical terms. These "descriptors" are used in computational models to predict the molecule's behavior and interactions.
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
| Constitutional (0D) | Molecular Weight | 260.29 g/mol | Mass of one mole of the substance. nih.gov |
| Topological (2D) | Wiener Index | 1254 | Describes the sum of distances between all pairs of atoms. |
| Geometrical (3D) | Molecular Surface Area | 285 Ų | The total surface area of the molecule. |
| Quantum-Chemical | LogP | 2.4 | A measure of the molecule's lipophilicity. |
Predictive Modeling of Biochemical Interactions (non-clinical)
Once descriptors are calculated for a series of related compounds (e.g., various barbiturates) with known biological activities, a mathematical model can be built to correlate the descriptors with the activity. taylorfrancis.com This is often done using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govnih.gov
The resulting QSAR model is an equation of the form: Activity = f(descriptor1, descriptor2, ...)
This equation can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. patheon.com For this compound and its analogs, such a model could predict their potential to interact with a non-clinical target, for instance, a specific receptor or enzyme. biorxiv.org The statistical validity of the model is crucial and is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). These predictive models are powerful tools in drug discovery, helping to prioritize which molecules to synthesize and test. taylorfrancis.com
Table 4: Hypothetical QSAR Model Validation Statistics This table shows the statistical measures used to validate a theoretical model for predicting the biological activity of this compound. High values for these metrics indicate a robust and reliable predictive model.
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.88 | 88% of the variance in activity is explained by the model. |
| Q² (Cross-Validated R²) | 0.75 | Indicates good predictive power on new data. |
| F-statistic | 120.5 | Shows the statistical significance of the overall model. |
| p-value | < 0.0001 | Indicates a highly significant correlation. |
Computational Validation of QSAR Models
The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step to ensure its reliability, robustness, and predictive capacity for new, untested compounds. basicmedicalkey.comwikipedia.org Validation assesses how well a model can forecast the endpoint values of molecules not used in its development. basicmedicalkey.com This process is broadly categorized into internal and external validation strategies, which are essential for establishing the scientific validity of a QSAR model for any regulatory or research purpose. basicmedicalkey.comderpharmachemica.comoecd.org
Internal validation utilizes the initial training set of molecules to assess the model's robustness and goodness-of-fit. basicmedicalkey.com Common internal validation techniques include leave-one-out cross-validation (LOO-CV), leave-many-out (LMO) cross-validation, and bootstrapping. derpharmachemica.com A key metric derived from these methods is the cross-validated correlation coefficient (Q² or r²(CV)). A QSAR model is generally considered acceptable if its Q² value is greater than 0.5. mdpi.com Another method, Y-randomization or scrambling, involves rebuilding the model multiple times with shuffled biological activity data. researchgate.net A significant drop in the resulting Q² and R² values compared to the original model confirms that the initial correlation was not due to chance. researchgate.net
External validation is considered the most definitive test of a model's predictive power. researchgate.net It involves using the developed QSAR model to predict the activity of an external test set of compounds that were not used during the model's creation. mdpi.com The predictive ability is evaluated using several statistical metrics. The coefficient of determination for the external set (R²ext) should ideally be greater than 0.6. researchgate.net Other important parameters include the Root Mean Square Error (RMSE) and the Mean Absolute Error (MAE), which should be low, and the Concordance Correlation Coefficient (CCC), which should be high (typically >0.80). researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles emphasizing that a validated QSAR model must have its goodness-of-fit, robustness, and predictivity appropriately characterized. basicmedicalkey.comeuropa.eu
For a hypothetical QSAR model developed for this compound and related anticonvulsant barbiturates, the validation metrics would be paramount in establishing its utility. A robust model would need to satisfy stringent statistical criteria, as illustrated in the table below.
Table 1: Hypothetical Validation Parameters for a this compound QSAR Model
| Parameter | Description | Threshold | Hypothetical Value |
| R² | Coefficient of determination (Goodness-of-fit for the training set). mdpi.com | > 0.6 | 0.85 |
| Q² (LOO) | Cross-validated R² from leave-one-out (Internal predictivity). mdpi.com | > 0.5 | 0.72 |
| R²ext | R² for the external test set (External predictivity). researchgate.net | > 0.6 | 0.79 |
| RMSE | Root Mean Square Error (Measures the magnitude of prediction errors). researchgate.net | Low | 0.31 |
| CCCext | Concordance Correlation Coefficient for the external test set. researchgate.net | > 0.80 | 0.88 |
Ligand-Based and Structure-Based Computational Approaches
To elucidate the molecular mechanisms underlying the anticonvulsant effects of this compound, both ligand-based and structure-based computational methods are employed. wikipedia.org Ligand-based approaches derive insights from a set of molecules known to be active, which is particularly useful when the three-dimensional structure of the biological target is unknown. japsonline.com Structure-based methods, conversely, rely on the known 3D structure of the macromolecular target to analyze and predict ligand interactions. nih.gov
Pharmacophore Modeling for Hypothetical Receptor Interactions
Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to trigger a specific biological response. researchgate.net These models serve as 3D queries to identify new molecules that are likely to be active at the same target. nih.gov
For this compound, a pharmacophore model could be generated from a set of structurally related barbiturates with known anticonvulsant activity. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for receptor recognition. researchgate.netmdpi.com The resulting hypothesis would depict the ideal spatial arrangement of these features for interaction with a hypothetical receptor, such as a subunit of the GABA-A receptor complex, a known target for many barbiturates. This model can then be used to guide the design of new derivatives or to screen virtual compound libraries for novel anticonvulsant candidates. nih.gov
Table 2: Potential Pharmacophoric Features for a this compound-Based Model
| Pharmacophoric Feature | Description | Potential Source in this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. nih.gov | Carbonyl oxygen atoms (C=O) in the barbiturate ring. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. nih.gov | N-H group in the barbiturate ring. |
| Hydrophobic (HY) | A non-polar region of the molecule that can engage in van der Waals interactions. researchgate.net | The two ethyl groups at the C5 position. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The N-phenyl substituent. |
Docking Studies of this compound with Model Biological Macromolecules
Molecular docking is a prominent structure-based computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target. mdpi.combenthamscience.com This method is instrumental in understanding drug-receptor interactions at an atomic level. asbmb.org The process involves placing the ligand, this compound, into the binding pocket of a model receptor and evaluating the stability of the resulting complex using a scoring function, which typically estimates the free energy of binding (expressed in kcal/mol). nih.gov
Biological macromolecules are large, complex molecules, such as proteins and nucleic acids, that are essential for life. opentextbc.ca Their interactions with smaller molecules are governed by noncovalent forces like hydrogen bonds and ionic interactions. asbmb.org For a docking study of this compound, a relevant model macromolecule would be a homology model or crystal structure of the GABA-A receptor, a known target for barbiturates. The study would predict how this compound orients itself within the receptor's binding pocket and identify key amino acid residues that form stabilizing interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking). mdpi.comnih.gov Lower binding energy scores suggest a higher predicted binding affinity. scielo.sa.cr Such simulations can compare the binding of this compound to other barbiturates, like Primidone, to rationalize differences in their activity profiles. teknokrat.ac.id
Table 3: Hypothetical Docking Results of Barbiturates with a Model Receptor
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| This compound | -9.5 | TYR-157, THR-202, PHE-205 | Hydrogen Bond, Pi-Stacking, Hydrophobic |
| Primidone | -7.8 | TYR-157, SER-204 | Hydrogen Bond, Hydrophobic |
| Phenobarbital (B1680315) | -8.9 | TYR-157, THR-202, SER-204 | Hydrogen Bond, Hydrophobic |
Sophisticated Analytical Methodologies for Phetharbital Research
Chromatographic Separations in Phetharbital Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its application in this compound research would leverage its high sensitivity and specificity. For compounds like barbiturates, which may not be sufficiently volatile or stable for direct GC analysis, derivatization is often a prerequisite. For instance, phenobarbitone, a related barbiturate (B1230296), has been analyzed using GC-MS after methylation to enhance its volatility and thermal stability nih.gov.
The GC-MS analysis typically involves injecting a derivatized sample into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum generated for each compound serves as a unique fingerprint for identification, while the intensity of specific ions can be used for quantification. Research into barbiturates has demonstrated the ability of GC-MS to achieve good separation of these compounds, providing characteristic fragment ion peaks for identification govst.edu.
Table 1: Typical GC-MS Parameters for Organic Compound Analysis
| Parameter | Description/Typical Value |
| Injector Type | Split/Splitless |
| Injector Temperature | 250-300 °C |
| Carrier Gas | Helium (He) |
| Carrier Gas Flow | 1.0-1.5 mL/min |
| GC Column | Capillary column (e.g., DB-5, HP-5MS, 30m x 0.25mm x 0.25µm) |
| Oven Temperature Program | Initial: 60-80 °C; Ramp: 5-20 °C/min; Final: 280-320 °C; Hold: 5-10 min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Voltage | 70 eV |
| Ion Source Temp. | 200-250 °C |
| Mass Range (m/z) | 40-500 (or as required for analyte) |
| Detector Type | Mass Spectrometer (MS) |
Note: These parameters are illustrative and would be optimized based on the specific analyte and matrix.
Methodological Rigor in Analytical Research
Methodological rigor ensures that analytical procedures are robust, reliable, and suitable for their intended purpose adryan.comeurachem.org. This involves meticulous development, thorough validation, and stringent control over operational parameters.
Analytical Method Development Protocols and Acceptance Criteria
The development of an analytical method, such as for this compound, is a systematic, iterative process aimed at creating a procedure that can accurately and reliably measure the analyte labmanager.com. This process typically begins with defining the Analytical Target Profile (ATP), which outlines the intended use and performance requirements of the method lcms.cz. Key steps often involve selecting an appropriate analytical technique, optimizing instrumental conditions, and performing preliminary testing. Method development may also incorporate Quality by Design (QbD) principles, Design of Experiments (DoE), and risk assessment to ensure the method's robustness lcms.cz.
Acceptance criteria are predefined performance standards that a method must meet to be considered suitable for its intended application. These criteria are established during method development and refined during validation. They typically encompass parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) labmanager.comwjarr.com. For instance, a method for this compound might require a specific level of linearity (e.g., correlation coefficient > 0.995) and precision (e.g., %RSD < 2%) to be deemed acceptable for quantitative research studies wjarr.cominnovareacademics.in.
Validation Parameters: Linearity, Precision, and Selectivity in Research Contexts
Analytical method validation is a critical component of ensuring data integrity and is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH) europa.eueurogentec.com. Key validation parameters include linearity, precision, and selectivity.
Linearity: This parameter assesses the ability of the analytical procedure to elicit an analytical response that is directly proportional to the analyte concentration within a given range wjarr.comeuropa.eu. Linearity is typically evaluated by analyzing samples at a minimum of five different concentrations, spanning the expected range of the analyte europa.eu. The results are then analyzed using linear regression, with acceptance criteria often set for the correlation coefficient (r) and coefficient of determination (R²), which should ideally be close to 1 wjarr.cominnovareacademics.in.
Table 2: Illustrative Linearity Study Data for a Barbiturate-like Compound
| Concentration (µg/mL) | Measured Response (e.g., Peak Area) |
| 1.0 | 1050 |
| 2.5 | 2600 |
| 5.0 | 5150 |
| 7.5 | 7700 |
| 10.0 | 10350 |
Correlation Coefficient (r): > 0.998
Coefficient of Determination (R²): > 0.996
Note: Data is illustrative, based on typical findings for compounds like Phenobarbitone innovareacademics.in.
Precision: Precision measures the closeness of agreement between a series of independent measurements obtained from the same homogeneous sample under the prescribed conditions wjarr.comeuropa.eu. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-laboratory or inter-day variations), and reproducibility (inter-laboratory precision, often determined during method transfer) wjarr.comeuropa.eu. Precision is commonly expressed as the relative standard deviation (%RSD) or standard deviation. For research purposes, %RSD values typically need to be below a certain threshold, such as 2%, to demonstrate acceptable precision wjarr.cominnovareacademics.in.
Table 3: Illustrative Precision Study Data for a Barbiturate-like Compound
| Parameter | Mean Response | Standard Deviation | %RSD |
| Repeatability (n=6) | 5050 | 45 | 0.89 |
| Intermediate Precision | |||
| Day 1 (n=6) | 5020 | 48 | 0.96 |
| Day 2 (n=6) | 5080 | 42 | 0.83 |
Note: Data is illustrative, based on typical findings for compounds like Phenobarbitone innovareacademics.in.
Selectivity (Specificity): Selectivity is the ability of an analytical procedure to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradants, or matrix components wjarr.comeuropa.euelementlabsolutions.com. For chromatographic methods, selectivity is demonstrated by achieving adequate resolution between the analyte peak and any potential interfering peaks govst.edueuropa.eu. This ensures that the measured signal is solely attributable to the analyte of interest.
Calibration and Transfer Procedures for Spectroscopic Data
Calibration is fundamental to quantitative analysis, establishing the relationship between the instrument's response and the analyte's concentration europa.eu. For spectroscopic techniques, calibration curves are generated by analyzing standards of known concentrations. These curves are then used to determine the concentration of this compound in unknown samples based on their measured response europa.eu.
Calibration transfer refers to the process of transferring a calibration model from one instrument to another, or from one set of conditions to another, while maintaining analytical performance researchgate.netnih.gov. This is essential for ensuring consistency when methods are used across different laboratories or on different equipment. Techniques such as Direct Standardization (DS) are employed to map spectral data from a source instrument to a target instrument, allowing calibration models to be applied across different spectral ranges or instrument configurations researchgate.netnih.gov. The goal is to ensure that the accuracy of predictions remains acceptable after the transfer, often requiring validation of the transferred model researchgate.net.
Compound List:
this compound
Phenobarbitone
Preclinical and in Vitro Investigation of Phetharbital S Molecular and Biochemical Interactions
Mechanistic Studies of Phetharbital's Interaction with Biological Systems (non-clinical)
Detailed mechanistic studies elucidating the broad interactions of this compound with biological systems at a non-clinical level are not extensively documented in accessible literature. General information classifies it as a barbiturate (B1230296) and a GABA modulator. drugbank.comnih.gov
In Vitro Receptor Binding Assays and Kinetics
Specific data from in vitro receptor binding assays for this compound, including its binding affinity (Kd), inhibition constant (Ki), and kinetic parameters such as association (kon) and dissociation (koff) rates for specific receptors, are not available in the reviewed scientific literature. As a barbiturate, it is presumed to interact with the GABAA receptor complex, but quantitative binding data for this compound itself is not documented. nih.gov
Enzyme Interaction and Modulation Studies in Cell-Free Systems
There is a lack of specific studies conducted in cell-free systems to detail the direct interaction and modulation of enzymes by this compound. While some research indicates that this compound may be an activator of the pregnane (B1235032) X receptor (PXR), which is involved in the regulation of drug-metabolizing enzymes like CYP3A4, detailed enzymatic assays in cell-free environments are not described. researchgate.net
Biochemical Pathway Perturbation Analysis (e.g., metabolic pathways)
Comprehensive analyses of how this compound perturbs specific biochemical pathways, such as metabolic or signaling pathways, are not detailed in the available literature. Its primary pharmacological action is understood to be the enhancement of GABAergic transmission. nih.gov
Cellular and Subcellular Research Models
Research utilizing specific cellular and subcellular models to investigate the effects of this compound is not well-documented.
Investigation in Isolated Cellular Systems (e.g., primary cell cultures, immortalized cell lines)
There is a notable absence of published studies investigating the effects of this compound in isolated cellular systems, such as primary hepatocyte cultures or neuronal cell lines. One study was identified that examined the effects of phenobarbital (B1680315), a related compound, on primary cultures of adult rat liver cells, but this research does not directly pertain to this compound. nih.gov
Ex Vivo Tissue Models for Complex Biological Environments
No studies utilizing ex vivo tissue models to examine the pharmacological or toxicological effects of this compound in a more complex biological environment were identified in the course of this review.
Molecular Mechanisms of Cellular Response in Preclinical Models
Further research and publication of in vitro and preclinical studies are necessary to elucidate the specific molecular and biochemical interactions of this compound. Without such data, any attempt to describe its molecular mechanisms would be speculative and not adhere to the required standards of scientific accuracy.
Table of Compounds
Since no specific interacting compounds or detailed molecular pathways for this compound could be discussed, a table of compounds is not applicable.
Comparative Research and Future Directions in Phetharbital Studies
Comparative Analysis of Phetharbital within its Chemical Class
Barbiturates are characterized by a pyrimidinetrione ring structure, with variations in substituents, particularly at the C5 position, dictating their pharmacological profiles, including duration of action and potency quizlet.commedscape.comeuropa.eucutm.ac.inauburn.edu. This compound (5,5-diethyl-1-phenylbarbituric acid) is a member of this class, distinguished by its specific substitution pattern.
Structural Homology and Differences within Barbiturate (B1230296) Derivatives
This compound's core structure is the barbituric acid ring, a cyclic ureide derived from malonic acid and urea (B33335) europa.euslideshare.net. The general structure of pharmacologically active barbiturates features disubstitution at the C5 position of the barbituric acid ring cutm.ac.inauburn.edupharmacy180.com. This compound is characterized by two ethyl groups at the C5 position and a phenyl group attached to the N1 position of the ring Current time information in West Northamptonshire, GB.wikipedia.org.
In comparison to other barbiturates, such as phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), this compound shares the N1-phenyl substitution but differs in the C5 substituents. Phenobarbital has an ethyl and a phenyl group at C5, whereas this compound has two ethyl groups at C5. These structural variations influence lipophilicity, which in turn affects the ability to cross the blood-brain barrier and the duration of action quizlet.compharmacy180.com. For instance, the presence of an N1-phenyl group, as seen in both this compound and Phenobarbital, is associated with longer-acting properties compared to barbiturates with purely aliphatic C5 substituents quizlet.comslideshare.net.
Q & A
Q. What are the validated synthetic pathways for Phetharbital, and how can reaction yields be optimized methodologically?
To synthesize this compound, researchers typically employ a multi-step process involving condensation reactions between urea derivatives and barbituric acid precursors. Optimization strategies include:
- Catalyst screening : Test transition-metal catalysts (e.g., palladium or copper) to improve reaction efficiency .
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents for yield enhancement .
- Purification protocols : Use column chromatography or recrystallization to isolate high-purity compounds, validated via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most reliable for confirming this compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon backbone integrity. Compare peak assignments with reference databases .
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) and amine (N-H) stretches in the 1600–1800 cm and 3200–3500 cm ranges, respectively .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and rule out impurities .
Advanced Research Questions
Q. What experimental models are optimal for comparative studies of this compound’s anticonvulsant efficacy against established therapies?
- In vivo rodent models : Utilize electrically or chemically induced seizure models (e.g., maximal electroshock or pentylenetetrazole tests). Measure latency to seizure onset and mortality rates, ensuring adherence to ethical guidelines .
- Dose-response curves : Compare this compound’s ED (effective dose for 50% seizure suppression) with phenobarbital or valproate, using nonlinear regression analysis .
- Electrophysiological assays : Patch-clamp studies on hippocampal neurons to assess GABA receptor modulation, a key anticonvulsant mechanism .
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., half-life, bioavailability) for this compound?
- Meta-analysis : Aggregate data from preclinical and clinical studies, applying random-effects models to account for inter-study variability .
- Sensitivity testing : Replicate experiments under standardized conditions (e.g., fixed dosing, uniform animal strains) to isolate confounding variables .
- Interspecies scaling : Adjust for metabolic differences between rodents and humans using allometric equations based on body surface area .
Q. What methodologies are recommended for evaluating this compound’s metabolic stability in human-derived systems?
- In vitro microsomal assays : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over time .
- Enzyme kinetics : Calculate intrinsic clearance () using the substrate depletion method, and identify cytochrome P450 isoforms involved via chemical inhibition or recombinant enzymes .
- Metabolite identification : Use high-resolution tandem MS to characterize Phase I/II metabolites and assess potential toxicity .
Q. Which computational approaches best predict this compound’s binding affinity to neuronal targets?
- Molecular docking : Simulate interactions with GABA receptor subunits using software like AutoDock Vina. Validate predictions with crystallographic data (if available) .
- Molecular Dynamics (MD) simulations : Run 100+ ns simulations to analyze binding stability and free energy landscapes (e.g., MM-PBSA calculations) .
- Quantitative Structure-Activity Relationship (QSAR) : Develop regression models correlating molecular descriptors (e.g., logP, polar surface area) with anticonvulsant activity .
Methodological Considerations for Data Robustness
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw data deposition in repositories like Zenodo .
- Ethical compliance : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval and follow ARRIVE guidelines for reporting .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
